Methyl(methylimino)(phenyl)-lambda6-sulfanone

説明

Methyl(methylimino)(phenyl)-lambda6-sulfanone is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

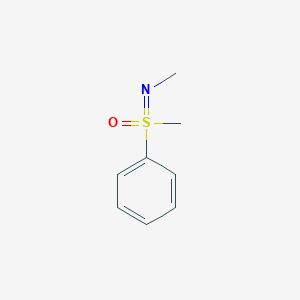

Methyl(methylimino)(phenyl)-lambda6-sulfanone is a sulfanone compound characterized by its unique structure, which includes a methylimino group attached to a phenyl ring. With the chemical formula C8H11NOS and a molecular weight of 169.25 g/mol, this compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.

The compound's structure is significant for its biological activity. The presence of the sulfur atom in the lambda6 oxidation state influences its reactivity and interactions with biological targets. The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C8H11NOS | Contains both imino and sulfanone functionalities |

| Methyl(phenyl)sulfonamide | C7H9NOS | Contains a sulfonamide group; different reactivity |

| N,N-Dimethylsulfamide | C3H9NOS | Lacks phenyl group; simpler structure |

| (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine | C9H11NOS | Contains a sulfoximine moiety; distinct properties |

This table illustrates the uniqueness of this compound, particularly in its combination of functional groups, which may confer specific biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.

- Antimicrobial Activity : Initial investigations have shown promise in antimicrobial applications, warranting further studies to elucidate its efficacy against specific pathogens.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Binding : It may bind to receptors that regulate cellular responses, influencing signaling pathways related to inflammation and cell proliferation.

- Oxidative Stress Modulation : By acting as an antioxidant, it may reduce reactive oxygen species (ROS) levels, contributing to cellular protection.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Case Study 1 : A study investigating its antioxidant properties found that the compound significantly reduced ROS levels in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

- Case Study 2 : Research on its anti-inflammatory effects demonstrated that this compound inhibited the production of pro-inflammatory cytokines in cultured macrophages.

- Case Study 3 : An antimicrobial assay revealed that the compound exhibited activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Combining appropriate starting materials under acidic or basic conditions can yield the desired sulfanone structure.

- Functional Group Modifications : The introduction of different substituents can tailor the compound's properties for specific applications.

特性

IUPAC Name |

methyl-methylimino-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWUXWSLVBGOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33993-53-2 | |

| Record name | (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。